molecular formula C17H18N2O2S B2693915 1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886922-79-8

1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2693915
CAS No.: 886922-79-8
M. Wt: 314.4
InChI Key: YXQXOFSUPSHAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Tetrasubstituted Imidazoles

Research by Zolfigol et al. (2013) has shown the efficiency of novel ionic liquids in catalyzing the synthesis of 1,2,4,5-tetrasubstituted imidazoles, which are significant in pharmaceutical synthesis and material science. This process involves the one-pot multi-component condensation of benzyl with aldehydes, primary amines, and ammonium acetate under solvent-free conditions, demonstrating the role of dual hydrogen-bond donors in catalyst assembly and efficiency Design of ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate as a dual-catalyst for the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles.

Mesomorphic Properties and Ionic Conductivities

Yoshio et al. (2007) synthesized imidazolium salts demonstrating how the mesomorphic properties and ionic conductivities of these salts can be influenced by the nature of anions and cations. Their work contributes to the understanding of liquid-crystalline phases and ionic conductivities in imidazolium-based materials, which has implications for the development of new types of liquid crystals and ionic conductors Columnar Liquid-Crystalline Imidazolium Salts. Effects of Anions and Cations on Mesomorphic Properties and Ionic Conductivities.

Oxidation of Benzimidazoline-2-Thiones

Research on the oxidation of benzimidazoline-2-thiones by Doerge et al. (1993) explored the mechanism of peroxidase inhibition, which has therapeutic applications in treating hyperthyroidism. This study systematically investigated the reactions of benzimidazoline-2-thiones with chemical and enzymatic oxidants, providing insights into the chemical reactivity of these compounds and their potential as antihyperthyroid drugs Chemical and enzymatic oxidation of benzimidazoline-2-thiones: a dichotomy in the mechanism of peroxidase inhibition.

Electrophysiological Activity

The synthesis and study of N-substituted imidazolylbenzamides by Morgan et al. (1990) provide an example of the application of imidazole derivatives in cardiac electrophysiological research. These compounds were shown to have potential as selective class III agents, indicating their significance in developing treatments for arrhythmias Synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides--new selective class III agents.

Catalysis for Benzimidazole Synthesis

Khazaei et al. (2011) developed efficient catalytic systems involving ionic liquids for synthesizing benzimidazole derivatives at room temperature. Their research highlights the role of these systems in facilitating green chemistry approaches for the synthesis of pharmacologically relevant compounds Sulfonic acid functionalized imidazolium salts/ FeCl3 as novel and highly efficient catalytic systems for the synthesis of benzimidazoles at room temperature.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-12-8-9-13(2)14(10-12)11-19-16-7-5-4-6-15(16)18-17(19)22(3,20)21/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXOFSUPSHAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.